molecular formula C7H7F3N4O2 B6172198 3-nitro-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine CAS No. 2445790-45-2

3-nitro-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No. B6172198
CAS RN: 2445790-45-2
M. Wt: 236.2
InChI Key:
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Description

The compound “3-nitro-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine” is a pyrimidine derivative. Pyrimidine is a six-membered heterocyclic compound containing two nitrogen atoms at the 1st and 3rd positions . It is part of living organisms and plays a vital role in various biological procedures as well as in cancer pathogenesis . Due to its resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been a topic of interest in recent years. Many novel pyrimidine derivatives have been designed and developed for their anticancer activity . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a six-membered 1,3-diazine ring containing nitrogen at the 1st and 3rd positions . This structure is part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .


Chemical Reactions Analysis

The chemical reactions of pyrimidine derivatives are diverse and depend on the specific structure of the derivative. For instance, 5-halogenated derivatives of pyrimidine were among the first analogs tested for biological activity . The structure-activity relationship (SAR) revealed that most of the activity was due to the substitution of mono or di chlorine at the R1 position of the phenyl ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by the presence of the trifluoromethyl group. The trifluoromethyl group imparts unique physicochemical properties to the compound due to the combination of the unique properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Mechanism of Action

The mechanism of action of pyrimidine derivatives is related to their structural resemblance to the nucleotide base pair of DNA and RNA. This resemblance allows them to interfere with various biological processes, making them valuable compounds in the treatment of diseases like cancer .

Safety and Hazards

As with any chemical compound, safety and hazards associated with pyrimidine derivatives depend on the specific structure of the derivative. It’s important to handle these compounds in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Future Directions

The future of pyrimidine derivatives looks promising, especially in the field of medicinal chemistry. Due to their diverse biological activities and unique structural features, they are considered promising candidates for the development of more potent and efficacious anticancer drugs . The ongoing research aims to explore new compounds and improve the therapeutic potential of pyrimidine scaffolds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-nitro-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves the condensation of 3-nitro-4-chloropyrazole with 2,4,5-trifluoropyrimidine followed by reduction of the resulting intermediate.", "Starting Materials": [ "3-nitro-4-chloropyrazole", "2,4,5-trifluoropyrimidine", "Sodium borohydride", "Methanol", "Acetic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: 3-nitro-4-chloropyrazole is reacted with 2,4,5-trifluoropyrimidine in methanol and acetic acid to form the intermediate 3-nitro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine.", "Step 2: The intermediate is then reduced using sodium borohydride in methanol to yield the final product, 3-nitro-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine.", "Step 3: The product is purified by recrystallization from a mixture of methanol and water.", "Step 4: The purity of the final product is confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry." ] }

CAS RN

2445790-45-2

Product Name

3-nitro-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Molecular Formula

C7H7F3N4O2

Molecular Weight

236.2

Purity

95

Origin of Product

United States

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